molecular formula C18H16N2O6 B15151348 2-(3-Nitrophenyl)-2-oxoethyl 4-oxo-4-(phenylamino)butanoate

2-(3-Nitrophenyl)-2-oxoethyl 4-oxo-4-(phenylamino)butanoate

Cat. No.: B15151348
M. Wt: 356.3 g/mol
InChI Key: JAUHORJDRCNGGT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is an organic compound with a complex structure that includes both nitro and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by a series of condensation and substitution reactions to introduce the phenylcarbamoyl group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 2-(3-Aminophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate.

    Reduction: 2-(3-Nitrophenyl)-2-hydroxyethyl 3-(phenylcarbamoyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)acetic acid: Shares the nitro group but lacks the carbamoyl and ester functionalities.

    Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar ester structure but with different substituents.

    3-Nitrophenylhydrazine: Contains the nitro group but has a hydrazine moiety instead of the carbamoyl group.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is unique due to its combination of nitro, carbamoyl, and ester functional groups, which confer distinct chemical reactivity and potential applications. This combination of functionalities is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-anilino-4-oxobutanoate

InChI

InChI=1S/C18H16N2O6/c21-16(13-5-4-8-15(11-13)20(24)25)12-26-18(23)10-9-17(22)19-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,22)

InChI Key

JAUHORJDRCNGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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